1-Phenyl-1H-imidazole trifluoromethanesulfonate 1-Phenyl-1H-imidazole trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 361447-81-6
VCID: VC7049333
InChI: InChI=1S/C9H8N2.CHF3O3S/c1-2-4-9(5-3-1)11-7-6-10-8-11;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)
SMILES: C1=CC=C(C=C1)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)O
Molecular Formula: C10H9F3N2O3S
Molecular Weight: 294.25

1-Phenyl-1H-imidazole trifluoromethanesulfonate

CAS No.: 361447-81-6

Cat. No.: VC7049333

Molecular Formula: C10H9F3N2O3S

Molecular Weight: 294.25

* For research use only. Not for human or veterinary use.

1-Phenyl-1H-imidazole trifluoromethanesulfonate - 361447-81-6

Specification

CAS No. 361447-81-6
Molecular Formula C10H9F3N2O3S
Molecular Weight 294.25
IUPAC Name 1-phenylimidazole;trifluoromethanesulfonic acid
Standard InChI InChI=1S/C9H8N2.CHF3O3S/c1-2-4-9(5-3-1)11-7-6-10-8-11;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)
Standard InChI Key FKGZYFHAFBWWPJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

1-Phenyl-1H-imidazole trifluoromethanesulfonate is systematically named as 3-phenyl-1HH-imidazol-3-ium trifluoromethanesulfonate, reflecting its ionic structure . The IUPAC name, 1-phenylimidazole trifluoromethanesulfonate, underscores the protonation of the imidazole nitrogen and the association with the triflate anion . Key identifiers include the InChIKey FKGZYFHAFBWWPJ-UHFFFAOYSA-N and the SMILES string C1=CC=C(C=C1)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)O, which encode its structural topology .

Molecular Geometry and Conformational Analysis

The compound exists as a salt, with the 1-phenylimidazolium cation and triflate anion forming a crystalline lattice. PubChem notes that conformational analysis via 3D structure generation is disallowed due to its ionic nature, limiting computational modeling to 2D representations . X-ray crystallography data, though absent in the reviewed sources, would likely reveal planar geometry for the imidazole ring and tetrahedral coordination around the sulfur atom in the triflate group.

Synthesis and Optimization

Synthetic Routes

A documented synthesis involves the reaction of 1-phenylimidazole with trifluoromethanesulfonic acid in acetonitrile, yielding the triflate salt via proton transfer . In a representative procedure, 1-phenylimidazole (1.2 mmol) is treated with trifluoromethanesulfonic acid (1.5 mmol) in anhydrous acetonitrile under nitrogen, stirred for 16 hours, and purified via chromatography to achieve 66% yield . Alternative methods leverage SuFEx (Sulfur(VI) Fluoride Exchange) chemistry, where triflic anhydride (Tf2O\text{Tf}_2\text{O}) serves as a precursor for introducing the triflate group .

Reaction Optimization

Key variables influencing synthesis efficiency include solvent choice, stoichiometry, and reaction time. For instance, dimethylformamide (DMF) and tetrahydrofuran (THF) are suboptimal due to competing side reactions, while acetonitrile provides superior solubility and reaction homogeneity . Fluoride sources such as potassium fluoride (KF) enhance triflate formation by scavenging protons, though excess KF·HF can reduce yields . A solvent screen in SuFEx reactions demonstrated that trifluoroacetic acid (TFA) achieves 100% conversion but only 70% isolated yield due to byproduct formation .

Applications in Organic Synthesis

Phosphoramidite Synthesis

The compound serves as a precursor in synthesizing phosphoramidites, critical intermediates in oligonucleotide production. In a documented protocol, 1-phenyl-1H-imidazole trifluoromethanesulfonate reacts with 2-cyanoethyl tetraisopropylphosphordiamidite in acetonitrile, yielding a protected phosphoramidite (66% yield after chromatography) . This reaction highlights its utility in introducing phosphorus-containing functional groups under mild conditions.

Triflation Reactions

The triflate anion’s role as a leaving group is exploited in nucleophilic substitutions and cross-coupling reactions. For example, SuFEx-enabled triflation of phenolic substrates using this reagent facilitates the preparation of aryl triflates, which are pivotal in Suzuki-Miyaura couplings . The electron-withdrawing nature of the triflate group enhances electrophilicity, enabling reactions with palladium catalysts.

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